molecular formula C9H10N2S B3355799 [2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine CAS No. 63647-04-1

[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine

Cat. No.: B3355799
CAS No.: 63647-04-1
M. Wt: 178.26 g/mol
InChI Key: HEEVGWFKDNPKHD-UHFFFAOYSA-N
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Description

[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine is a heterocyclic compound with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol It is characterized by the presence of both pyrrole and thiophene rings, which are fused together with a methanamine group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine typically involves the reaction of 2-bromo-3-thiophenemethanamine with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to a temperature of around 100°C for several hours to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups attached to the methanamine group.

Mechanism of Action

The mechanism of action of [2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The compound’s unique structure allows it to bind to these targets with high affinity, potentially leading to various biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents .

Properties

IUPAC Name

(2-pyrrol-1-ylthiophen-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-7-8-3-6-12-9(8)11-4-1-2-5-11/h1-6H,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEVGWFKDNPKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CS2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270945
Record name 2-(1H-Pyrrol-1-yl)-3-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63647-04-1
Record name 2-(1H-Pyrrol-1-yl)-3-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63647-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrrol-1-yl)-3-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine
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